Citronellol
Description
Citronellol (3,7-dimethyl-6-octen-1-ol) is an acyclic monoterpene alcohol found in essential oils of Cymbopogon citratus, Pelargonium graveolens, and rose species . It is characterized by a sweet, floral aroma and is widely used in perfumery, cosmetics, and insect repellents . Pharmacologically, this compound exhibits antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, attributed to its ability to inhibit acetylcholine esterase, reduce oxidative stress, and modulate calcium channels .
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-en-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPMAAFGQKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026726 | |
| Record name | Citronellol | |
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Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma | |
| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |
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| Record name | Citronellol | |
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| Record name | dl-Citronellol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |
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Boiling Point |
224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/ | |
| Record name | Citronellol | |
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Solubility |
In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
| Record name | Citronellol | |
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| Record name | dl-Citronellol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.8550 g/cu cm at 20 °C, 0.850-0.860 | |
| Record name | Citronellol | |
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| Record name | dl-Citronellol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.04 [mmHg], 0.02 mm Hg at 25 °C | |
| Record name | Citronellol | |
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Color/Form |
Colorless oily liquid | |
CAS No. |
106-22-9 | |
| Record name | Citronellol | |
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| Record name | Citronellol | |
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| Record name | Citronellol | |
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| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |
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| Record name | Citronellol | |
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| Record name | .BETA.-CITRONELLOL, (±)- | |
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| Record name | Citronellol | |
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Melting Point |
<-20 °C | |
| Record name | Citronellol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Catalytic System and Reaction Mechanism
The process utilizes a ruthenium precursor, typically [Ru(COD)Cl₂], coordinated with binaphthyl-derived phosphine ligands (e.g., L5-BINAP). These ligands induce chirality during the hydrosilation of citral with silanes such as triphenylsilane or ethyldimethylsilane. The reaction proceeds via a four-membered transition state, where the ruthenium center facilitates the simultaneous transfer of a hydride to the carbonyl group and the silicon group to the oxygen, yielding this compound with exceptional enantiomeric excess (ee).
Optimization of Reaction Parameters
Key variables influencing yield and ee include:
-
Temperature : 40–60°C (higher temperatures accelerate reaction but may reduce ee).
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Solvent : Toluene or ethyl acetate optimizes catalyst solubility.
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Ligand-to-metal ratio : A 1.2:1 molar ratio ensures full coordination of the ruthenium center.
The table below summarizes results from representative examples:
| Example | Catalyst (mg) | Ligand (mg) | Silane (mol) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 25 | 2.8 | L1-BINAP 7.6 | Triphenylsilane (1.1) | 40 | 3 | 96.2 | 90 |
| 26 | 1.0 | L5 5.6 | Ethyldimethylsilane (2.2) | 40 | 6 | 96.0 | 96 |
| 27 | 1.4 | L5 4.6 | Triphenylsilane (2.0) | 60 | 6 | 98.3 | 98 |
These data underscore the critical role of ligand design in achieving ee values exceeding 95%.
Reduction of Pulegone-Derived Carboxylic Acids
An alternative route, documented in He et al. (2022), involves the reduction of carboxylic acid intermediates derived from (R)-pulegone. This method leverages classical hydride reducing agents to access this compound with moderate stereochemical control.
Synthetic Pathway
Limitations and Modifications
While cost-effective, this method suffers from modest enantioselectivity due to racemization during the reduction step. Recent modifications introduce fluorinated analogues via α-fluorination of this compound’s aldehyde intermediate (15/16) using organocatalysts like imidazolidinones, though this diverges from the parent compound’s synthesis.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Environmental and Economic Considerations
-
Catalytic Hydrosilation : Generates minimal waste, as silane byproducts are non-toxic. However, ruthenium catalysts are expensive.
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LiAlH₄ Reduction : Requires stoichiometric hydride reagents, complicating waste management.
Chemical Reactions Analysis
Photooxidation with Singlet Oxygen (¹O₂)
Citronellol undergoes regioselective photooxidation via singlet oxygen generated from air, visible light, and photosensitizers (e.g., thionine-NaY zeolite). This two-step process yields diols 4 (secondary alcohol) and 5 (tertiary alcohol):
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Photooxygenation : Allylic hydroperoxides (2 , 3 ) form via ¹O₂ ene reaction.
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Reduction : Hydroperoxides are reduced using triphenylphosphine (PPh₃) or NaBH₄.
Key Findings:
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Regioselectivity : Using zeolite-supported thionine (TH/NaY), diol 4 is obtained with 89:11 selectivity over 5 .
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Scalability : The solvent-free oxidation step and recoverable catalyst enable sustainable scaling (78% yield, 3 reuses without activity loss) .
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Industrial Relevance : Batch and flow methods are employed for rose oxide production, though poor selectivity (≈1:1 4 :5 ) remains a challenge .
Table 1 : Optimization of this compound Photooxidation
| Catalyst | Conversion (%) | 4 :5 Ratio |
|---|---|---|
| TH/NaY | 100 | 89:11 |
| RB (homogeneous) | 100 | 50:50 |
“Dark” Singlet Oxygenation
A scalable industrial process uses hydrogen peroxide disproportionation to generate ¹O₂ without light, enabling rose oxide synthesis:
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Conditions : 10 m³ reactors, catalytic H₂O₂ disproportionation .
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Product : Hydroperoxides are cyclized to rose oxide, a key fragrance compound.
Autoxidation and Radical Pathways
Air-exposed this compound forms hydroperoxides, which decompose into radicals implicated in skin sensitization:
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Radical Detection : EPR spin trapping confirmed oxygen- and carbon-centered radicals in reconstructed human epidermis .
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Amino Acid Reactivity : Hydroperoxides react with cysteine/histidine via radical intermediates, forming antigenic adducts .
Catalytic Oxidation with H₂O₂
Titanosilicate catalysts (e.g., TS-1-Z, lam-TS-1) oxidize this compound to epoxy derivatives and allylic alcohols:
Table 2 : Solvent Effect on Epoxidation Over lam-TS-1
| Solvent | Epoxide Selectivity (%) |
|---|---|
| Acetonitrile | 55 |
| Methanol | 0 (epoxide decomposition) |
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Mechanism : Competitive pathways include epoxidation, –OH oxidation, and allylic C–H activation .
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Catalyst Performance : Lamellar TS-1 showed higher epoxide stability due to mesoporous structure .
Polymerization of this compound-Derived Diols
Diols 4 and 5 copolymerize with succinic acid to form poly(butylene succinate) (PBS) variants:
Scientific Research Applications
Pharmaceutical Applications
1.1 Neuroprotective Effects
Recent studies have highlighted citronellol's potential neuroprotective properties. In a rat model of Parkinson's disease (PD), this compound demonstrated significant protective effects against neurodegeneration induced by rotenone. The study revealed that this compound reduced oxidative stress and inflammatory markers while preserving dopaminergic neurons in the substantia nigra and striatum. Specifically, it enhanced the expression of neuroprotective enzymes and reduced pro-inflammatory cytokines like TNF-α and IL-6 .
1.2 Antimicrobial Properties
This compound exhibits notable antimicrobial activity, making it a candidate for use in wound care and as a natural preservative. Its efficacy against various bacteria and fungi has been documented, with studies indicating its potential in speeding up wound healing processes . Additionally, this compound has been recognized for its role in reducing the spread of mosquito-borne diseases due to its insect-repelling properties .
1.3 Cardiovascular Benefits
Preliminary research suggests that this compound may help manage hypertension by lowering heart rate and relaxing blood vessels in animal models. While human studies are needed, these findings indicate a potential therapeutic role for this compound in cardiovascular health .
Cosmetic and Aromatherapy Uses
2.1 Fragrance Component
This compound is widely used in the cosmetic industry for its pleasant scent. It is a common ingredient in perfumes, lotions, and soaps due to its floral aroma and skin-soothing properties. Its inclusion can enhance product appeal while offering some antimicrobial benefits .
2.2 Stress Relief and Mood Enhancement
In aromatherapy, this compound is believed to possess calming effects that may alleviate anxiety and stress. Studies have shown that inhalation of this compound can influence behavior positively, suggesting its potential as a natural anxiolytic agent .
Agricultural Applications
3.1 Insect Repellent
This compound is recognized for its effectiveness as a natural insect repellent, particularly against mosquitoes. Its low toxicity and efficacy at low concentrations make it an attractive alternative to synthetic repellents . This characteristic not only aids in pest control but also contributes to reducing the incidence of insect-borne diseases.
3.2 Antifungal Activity
Research indicates that this compound possesses antifungal properties that can be harnessed in agricultural settings to protect crops from fungal pathogens. This application could lead to reduced reliance on chemical fungicides, promoting more sustainable farming practices .
Case Studies and Research Findings
Mechanism of Action
Citronellol exerts its effects through various mechanisms:
Membrane Integrity Disruption: this compound induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation and membrane damage.
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase activity, which is crucial for its larvicidal activity against mosquitoes.
Comparison with Similar Compounds
Citronellol vs. Geraniol
Structural Differences :
- This compound: Saturated monoterpene alcohol (C10H20O) with a hydroxyl group at C1 and a single double bond at C4.
- Geraniol: Unsaturated monoterpene alcohol (C10H18O) with a hydroxyl group at C1 and two double bonds (C2 and C6) .
Physicochemical Properties :
| Property | This compound | Geraniol |
|---|---|---|
| Boiling Point (°C) | 224–225 | 229–230 |
| Polarity | Semipolar | Semipolar |
| Volatility | Moderate | Lower than this compound (due to additional double bond) |
Functional Differences :
- Antimicrobial Activity : Both compounds show efficacy against Candida albicans and Staphylococcus aureus, but geraniol exhibits broader antifungal activity .
- Pharmacological Effects : Geraniol demonstrates higher potency in inhibiting rat ileum contractions (IC50 = 1.7 μg/mL) compared to this compound (IC50 = 2.9 μg/mL) .
- Applications : Geraniol is prioritized in flavoring agents, while this compound is more common in aromatherapy and insect repellents .
This compound vs. Citronellal
Structural Differences :
Physicochemical Properties :
| Property | This compound | Citronellal |
|---|---|---|
| Boiling Point (°C) | 224–225 | 207–209 |
| Retention Time (GC) | Longer | Shorter |
| Extraction Yield | Increases under reduced pressure | Unaffected by pressure |
Functional Differences :
This compound vs. Linalool
Structural Differences :
- This compound: Linear monoterpene alcohol.
- Linalool: Cyclic monoterpene alcohol with a tertiary hydroxyl group .
Functional Differences :
- Antioxidant Capacity : Linalool exhibits superior radical-scavenging activity due to its conjugated double bonds .
- Fragrance Profile : Linalool has a citrus-like aroma, contrasting with this compound’s rosy scent .
Comparison with Sesquiterpenes: (E)-Caryophyllene
Structural Differences :
Physicochemical and Functional Differences :
| Property | This compound | (E)-Caryophyllene |
|---|---|---|
| Volatility | Higher | Lower |
| Extraction Yield | Increases under reduced pressure | Decreases under reduced pressure |
| Bioactivity | Neuroprotective, antimicrobial | Anti-inflammatory, analgesic |
Enantiomeric Differences: (R)- vs. (S)-Citronellol
- (R)-(+)-β-Citronellol : More effective against Candida tropicalis (MIC = 256 μg/mL) than (S)-(−)-enantiomer (MIC = 512 μg/mL) .
- Applications : The (R)-form is preferred in antimicrobial formulations due to higher potency .
Data Table: Comparative Overview of Key Compounds
| Compound | Functional Group | Major Source | Key Bioactivities |
|---|---|---|---|
| This compound | Alcohol | Cymbopogon spp. | Antimicrobial, neuroprotective |
| Geraniol | Alcohol | Pelargonium spp. | Antifungal, flavoring agent |
| Citronellal | Aldehyde | Citrus hystrix | Insect repellent, precursor synthesis |
| (E)-Caryophyllene | Sesquiterpene | Corymbia citriodora | Anti-inflammatory, analgesic |
Biological Activity
Citronellol, a monoterpene alcohol predominantly found in the essential oils of Cymbopogon species, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₈O and is characterized by a linear carbon chain with a hydroxyl group. Its structure contributes to its solubility in organic solvents and its ability to interact with biological systems.
1. Anti-inflammatory Effects
Numerous studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation in various models. For instance, in a study involving rotenone-induced neuroinflammation, this compound significantly decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators of inflammation .
Table 1: Effects of this compound on Inflammatory Markers
2. Antioxidant Activity
This compound exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase. Research indicates that it protects cellular structures from oxidative damage through various mechanisms, including lipid peroxidation inhibition .
Table 2: Antioxidant Mechanisms of this compound
| Mechanism | Description |
|---|---|
| Free Radical Scavenging | Neutralizes reactive oxygen species (ROS) |
| Enzyme Activation | Increases SOD and catalase levels in cells |
| Lipid Protection | Prevents lipid peroxidation and protein oxidation |
3. Neuroprotective Properties
Recent studies highlight this compound's neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). This compound administration preserved dopaminergic neurons and improved motor functions by modulating oxidative stress and inflammation pathways .
Case Study: Neuroprotection in Parkinson's Disease
A study demonstrated that oral administration of this compound prevented rotenone-induced neuronal damage by:
- Enhancing Nrf2 expression,
- Reducing apoptosis markers (Bax/Bcl-2 ratio),
- Modulating autophagy-related proteins (LC3 and p62) .
4. Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. It has been shown to be effective against bacteria and fungi, making it a potential candidate for natural preservatives in food and cosmetics .
Table 3: Antimicrobial Efficacy of this compound
| Pathogen | Effectiveness |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Effective against biofilms |
| Candida albicans | Antifungal activity observed |
Q & A
Q. What are the key physicochemical properties of Citronellol that influence experimental design?
this compound’s volatility, solubility in organic solvents (e.g., ethanol, DMSO), and sensitivity to oxidation under ambient conditions are critical for experimental reproducibility. For instance, its low water solubility necessitates emulsification strategies for in vitro bioactivity assays, while its volatility requires airtight storage to prevent degradation .
Q. How is this compound isolated and purified in laboratory settings?
Common methods include fractional distillation (due to its boiling point of 224–225°C) and chromatographic techniques like column chromatography using silica gel. Recent studies also employ enzymatic esterification to separate enantiomers, which is critical for stereospecific bioactivity studies .
Q. What standardized assays are used to evaluate this compound’s antimicrobial properties?
The broth microdilution method (CLSI guidelines) is widely used to determine minimum inhibitory concentrations (MICs). For example, MIC50% values for Candida albicans were reported as 64 µg/mL, with membrane disruption identified via propidium iodide uptake assays .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s cytotoxic vs. neuroprotective effects?
Conflicting data on cytotoxicity (e.g., necroptosis induction in tumor cells ) vs. neurotoxicity (ROS-mediated neuroinflammation in zebrafish ) require context-specific models. Researchers should standardize cell lines (e.g., HepG2 for cytotoxicity) and in vivo models (e.g., zebrafish larvae for neurotoxicity) while controlling for dosage (µM to mM ranges) and exposure duration.
Q. How do enantiomeric differences in β-Citronellol affect antifungal efficacy?
The (R)- and (S)-enantiomers exhibit divergent interactions with fungal membranes. For C. albicans, both enantiomers show MIC50% of 64 µg/mL, but synergism with Amphotericin B varies: (R)-enantiomers show additive effects, while (S)-enantiomers require checkerboard assays to quantify fractional inhibitory indices (FICI ≤0.5) .
Table 1: Antifungal Activity of β-Citronellol Enantiomers
| Species | MIC50% (µg/mL) | MFC50% (µg/mL) | Synergism with Amphotericin B |
|---|---|---|---|
| C. albicans | 64 | 256 | R: Additive; S: Synergistic |
| C. tropicalis | 256 | 1024 | Indifference |
Q. What methodologies validate this compound’s blood-brain barrier (BBB) permeability?
Zebrafish and mouse models combined with LC-MS/MS quantification are used. In zebrafish, this compound accumulation in brain tissue was confirmed at 24 h post-exposure (10 µM), while in mice, oral administration (50 mg/kg) showed BBB penetration via neurosteroid pathway activation .
Q. How can researchers resolve inconsistencies in this compound’s pro-oxidant vs. antioxidant outcomes?
Dose-dependent ROS modulation is observed: low doses (≤10 µM) reduce ROS via Nrf2 pathway activation, while high doses (≥100 µM) induce oxidative stress. Dual DCFH-DA (for ROS detection) and SOD activity assays are recommended to contextualize results .
Methodological Best Practices
- Data Contradiction Analysis: Use meta-analysis frameworks (e.g., PRISMA) to aggregate studies, noting variables like solvent choice (DMSO vs. ethanol) and model organisms .
- Stereochemical Purity: Validate enantiomeric ratios via chiral GC-MS to avoid confounding bioactivity results .
- Neurotoxicity Screening: Combine behavioral assays (e.g., zebrafish locomotor activity) with transcriptomic analysis (RNA-seq of 3-HK pathway genes) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
